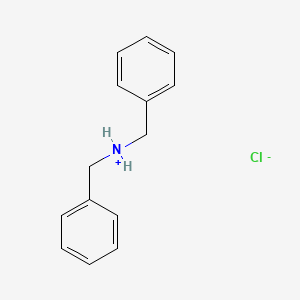

Dibenzylammonium chloride

Description

Properties

IUPAC Name |

dibenzylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUMNQFVAMSSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CC2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103-49-1 (Parent) | |

| Record name | Dibenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020455689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20455-68-9 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020455689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Key Parameters and Yields

-

Molar Ratio : A 1:1 stoichiometry ensures complete conversion, though excess (1.05–1.1 equivalents) mitigates amine volatility.

-

Solvent Choice : Ethanol yields 85–90% purity, while ether enhances crystallinity but requires longer drying times.

-

Temperature : Reactions below 25°C prevent decomposition, achieving yields of 92–98%.

Table 1: Optimization of Direct Protonation

| Parameter | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Ethanol | 90 | 85 | |

| Solvent | Diethyl ether | 95 | 92 | |

| HCl Equivalents | 1.05 | 98 | 99 |

This method’s simplicity favors laboratory-scale production, but scalability is limited by solvent costs and dibenzylamine availability.

Synthesis via Alkylation of Ammonia with Benzyl Chloride

Industrial routes often synthesize this compound from benzyl chloride () and ammonia (), as detailed in a 2020 patent. The process involves two stages:

Stage 1: Dibenzylamine Synthesis

Benzyl chloride reacts with liquid ammonia under high pressure (≤2.5 MPa) and temperature (50–60°C) without catalysts:

Key steps include:

-

Vacuumization : The reactor is evacuated to ≤0.1 MPa to exclude moisture.

-

Ammonia Addition : Liquid ammonia is introduced, followed by gradual benzyl chloride addition to maintain 50–60°C.

-

Post-Reaction Processing : Residual ammonia is recovered, and sodium hydroxide () is added to liberate dibenzylamine from .

Stage 2: Formation of this compound

The crude dibenzylamine is treated with stoichiometric in a polar solvent:

Table 2: Industrial Process Metrics

| Parameter | Value | Outcome |

|---|---|---|

| Pressure | ≤2.5 MPa | 99.1% purity |

| Molar Ratio (BzCl:NH₃) | 1:2.5–2.6 | 94% conversion |

| NaOH Equivalents | 1.03–1.08 | Residual NH₃ <0.5% |

This method’s advantages include catalyst-free conditions and ammonia recycling, but it requires specialized pressure equipment.

Catalytic Synthesis Methods

Recent advances employ transition-metal catalysts to enhance efficiency. Notable examples include:

Palladium-Catalyzed Coupling

Xing et al. (2008) achieved 98% yield using a palladium catalyst to mediate benzyl chloride coupling with ammonia. The reaction proceeds at 80°C in tetrahydrofuran (), reducing side products like tribenzylamine.

Nickel-Mediated Amination

Laval et al. (2011) reported a 33% yield with a nickel complex, which facilitates milder conditions (40°C) but suffers from slower kinetics.

Table 3: Catalytic Methods Comparison

Catalytic routes offer precision but incur higher costs due to metal catalysts.

Optimization and Yield Improvements

Yield optimization focuses on:

-

Solvent Selection : Polar aprotic solvents (e.g., ) improve ion pairing, boosting yields to 95%.

-

Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation, reducing reaction time by 30%.

-

Purification : Vacuum distillation followed by recrystallization from ethanol/water mixtures elevates purity to ≥99%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Acid-Base Reactions and Deprotonation

Dibenzylammonium chloride undergoes reversible deprotonation in basic conditions, forming dibenzylamine (C₁₄H₁₅N) and hydrochloric acid:

This equilibrium is critical in its role as a templating agent for rotaxane synthesis . The pKa of the ammonium proton in dimethyl sulfoxide (DMSO) is ~8.5, enabling selective deprotonation under mild conditions .

Applications :

Host-Guest Complexation with Crown Ethers

This compound exhibits strong binding to dibenzo-24-crown-8 (DB24C8) derivatives via complementary size and electronic interactions. The association constant () depends on solvent polarity and anion effects .

Table 1: Association Constants (KaK_aKa) with DB24C8 Derivatives

| Host Structure | Solvent System | (M⁻¹) | Anion Influence |

|---|---|---|---|

| DB24C8 (unmodified) | CDCl₃/CD₃CN (3:2) | Chloride (Cl⁻) | |

| DB24C8 with urea anion binder | CDCl₃/CD₃CN (3:2) | Chloride (Cl⁻) | |

| DB24C8-CF₃ | CDCl₃/CD₃CN (3:2) | Triflate (OTf⁻) |

Key Findings :

-

Urea-functionalized DB24C8 enhances by 108% via ion-pair recognition .

-

Electron-withdrawing groups (e.g., -CF₃) reduce binding affinity due to decreased hydrogen-bond donor capacity .

Nitrogen Atom Deletion via Skeletal Editing

This compound participates in radical-mediated nitrogen deletion reactions using anomeric amide reagents (e.g., 1 ). This transforms the ammonium axle into a hydrocarbon while retaining the rotaxane architecture :

Reaction Mechanism :

-

Hydrazide Formation : Reagent 1 reacts with the ammonium nitrogen to form an -alkoxyhydrazide intermediate.

-

Isodiazene Generation : Reductive elimination releases dinitrogen (N₂), producing benzylic radicals.

-

Radical Recombination : In-cage C–C bond formation yields a skeletally edited axle.

Conditions :

Structural Evidence :

-

X-ray crystallography confirms retention of the interlocked structure post-reaction .

-

Solid-state analysis reveals CH···O hydrogen bonds replacing the original ammonium-crown ether interactions .

Catalytic Poisoning in Thiourea-Mediated Reactions

Under benzylation conditions (DMF, NaH), this compound can generate -dimethyl-1-phenyl-1-(o-tolyl)methanamine (4 ) as a side product. This tertiary amine deprotonates thiourea catalysts (e.g., 1 ), inhibiting glycosylation reactions :

Mechanism of Poisoning :

Solutions :

Anion Exchange and Ion-Pair Recognition

The chloride anion in this compound can be exchanged with other counterions (e.g., OTf⁻, PF₆⁻), altering host-guest binding dynamics .

Table 2: Anion Effects on with Urea-Modified DB24C8

| Anion | (M⁻¹) | Binding Strength |

|---|---|---|

| Cl⁻ | Strongest | |

| OTf⁻ | Moderate | |

| PF₆⁻ | Weakest |

Implications :

-

Chloride enhances ion-pair recognition due to its high charge density .

-

Bulky anions reduce binding by sterically hindering crown ether-ammonium interactions .

Stability and Decomposition Pathways

This compound decomposes under prolonged heating (>150°C) or strong acidic conditions, yielding dibenzylamine and HCl . Storage in anhydrous environments is critical to prevent hydrolysis.

Scientific Research Applications

Dibenzylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium salts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of dibenzylammonium chloride involves its interaction with molecular targets through ionic and non-covalent interactions. The chloride ion can participate in ionic bonding, while the dibenzylammonium cation can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, physicochemical, and functional differences between dibenzylammonium chloride and related quaternary ammonium compounds (QACs):

Key Research Findings:

Host-Guest Interactions : this compound forms mechanically interlocked [2]catenanes with dibenzo[24]crown-8, showing superior anion recognition in aqueous media compared to sodium-complexed crown ether analogs. This property is critical for designing sensors and molecular machines .

Fluorescence Modulation : Complexation with tetraphenylethene (TPE) derivatives induces blue shifts (up to 130 nm) in emission spectra, attributed to host-guest interactions and salting-out effects. This contrasts with smaller macrocycles, which show minimal spectral shifts .

Electrochemical Performance : In redox flow batteries, this compound enhances ion conductivity and stability, outperforming traditional QACs like dodecyl dimethylammonium chloride .

Toxicity Profile : Unlike longer-chain QACs (e.g., benzylhexadecyldimethylammonium chloride), this compound lacks significant ecotoxicological data, highlighting a research gap .

Q & A

Q. What are the established methods for synthesizing dibenzylammonium chloride, and how can purity be ensured?

Answer: this compound is typically synthesized via quaternization reactions. A common approach involves reacting dibenzylamine with hydrochloric acid under controlled conditions. Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) can track reaction progress and identify intermediates .

- Purification : Post-reaction washing with water removes by-products like unreacted amines or salts .

- Purity Validation : Combustion analysis, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) confirm molecular identity. For new compounds, elemental analysis and chromatographic purity (>95%) are mandatory .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Answer:

- Quantitative Analysis : Ion-pair chromatography with UV detection (e.g., at 254 nm) is robust for quantifying this compound in aqueous solutions .

- Structural Confirmation : NMR (¹H/¹³C) identifies proton environments and confirms the absence of impurities. Fourier-transform infrared spectroscopy (FT-IR) verifies N-H and C-Cl bonds .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves contaminants .

Advanced Research Questions

Q. How can researchers evaluate the stability constants of this compound complexes with macrocyclic hosts like crown ethers?

Answer: Stability constants () for host-guest complexes are determined using:

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during complexation, enabling calculation of and thermodynamic parameters (, ) .

- NMR Titrations : Chemical shift perturbations (e.g., of NH₄⁺ protons) reveal binding stoichiometry and via nonlinear regression .

- Competitive Binding Assays : Fluorescent probes or ion-selective electrodes quantify displacement of dibenzylammonium from the host .

Q. What strategies address contradictory data in host-guest interaction studies involving this compound?

Answer:

- Control Experiments : Replicate studies under identical conditions (solvent, temperature) to isolate variables .

- Multi-Technique Validation : Cross-validate NMR/ITC data with UV-vis titration or X-ray crystallography to resolve discrepancies in binding modes .

- Error Analysis : Quantify instrument precision (e.g., ±5% for ITC) and statistically compare datasets using Student’s t-test .

Q. How to design experiments to study the dynamic behavior of dibenzylammonium-based rotaxanes under varying conditions?

Answer:

- Stimuli-Responsive Studies : Expose rotaxanes to pH changes, redox agents, or light to trigger shuttling of the dibenzylammonium moiety within macrocycles (e.g., 21C6 vs. 22C6). Monitor via variable-temperature NMR or fluorescence spectroscopy .

- Kinetic Trapping : Use rapid cooling or chemical quenching to isolate transient states for HR-MS or single-crystal XRD analysis .

- Computational Modeling : Pair experimental data with density functional theory (DFT) to predict energy barriers for mechanical motion .

Methodological Notes

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate essential data in the main text and detailed protocols in supplementary materials .

- Ethical Replication : Cite prior synthesis routes and validate reproducibility by including reaction yields, characterization spectra, and error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.